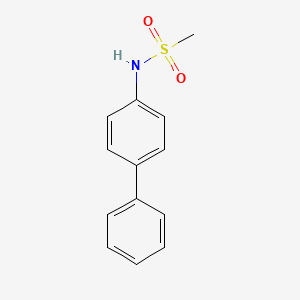

N-(4-phenylphenyl)methanesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-phenylphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-17(15,16)14-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBGJIPLRFDOJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 4 Phenylphenyl Methanesulfonamide and Its Derivatives

Advanced Synthetic Routes to N-(4-phenylphenyl)methanesulfonamide and Related Aryl Sulfonamides

Building upon the retrosynthetic blueprint, several forward-synthetic methods can be employed, ranging from traditional amidation to modern metal-catalyzed cross-coupling reactions.

The most direct and classical method for synthesizing this compound is the reaction between methanesulfonyl chloride and 4-aminobiphenyl (B23562). nih.gov This nucleophilic substitution reaction typically proceeds in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. google.com

The general reaction is as follows: CH₃SO₂Cl + H₂N-(C₆H₄)-(C₆H₅) → CH₃SO₂NH-(C₆H₄)-(C₆H₅) + HCl

While straightforward, this method's limitations include the potential harshness of the reagents and the need to handle potentially hazardous sulfonyl chlorides and anilines. nih.gov

Modern synthetic chemistry often favors metal-catalyzed reactions due to their high efficiency, mild conditions, and broad functional group tolerance. For N-aryl sulfonamide synthesis, palladium and copper catalysts are prominent. These methods typically involve the cross-coupling of a sulfonamide with an aryl halide. nih.gov

To synthesize this compound, this would involve coupling methanesulfonamide (B31651) with a 4-halobiphenyl (e.g., 4-iodobiphenyl (B74954) or 4-bromobiphenyl).

Copper-Catalyzed Sulfonamidation: Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is a powerful tool for C-N bond formation. nie.edu.sg Ligand-free systems using copper salts like Cu₂O have been developed, as well as systems employing various ligands such as amino acids or oxalamides to facilitate the coupling of sulfonamides with aryl halides. nih.govnie.edu.sgresearchgate.net

Palladium-Catalyzed Sulfonamidation: Palladium-catalyzed Buchwald-Hartwig amination has been adapted for sulfonamides. This reaction couples aryl halides or triflates with sulfonamides using a palladium catalyst and a suitable phosphine (B1218219) ligand. organic-chemistry.orgorganic-chemistry.org This method is known for its exceptional functional group tolerance and broad substrate scope. organic-chemistry.org

Nickel-Catalyzed Sulfonamidation: More recently, nickel-catalyzed methods, often involving photosensitization, have emerged as a highly efficient means of forming C-N bonds between sulfonamides and aryl electrophiles. nih.govresearchgate.netprinceton.edu These reactions can proceed under very mild conditions and provide access to a wide range of N-aryl sulfonamides. elsevierpure.com

| Catalyst System | Reactants | General Conditions | Key Features |

| Copper | Methanesulfonamide + 4-Halobiphenyl | Cu(I) or Cu(II) salt, ligand (optional), base, solvent (e.g., DMSO, Dioxane), heat | Cost-effective, ligand-free options available. nie.edu.sgresearchgate.net |

| Palladium | Methanesulfonamide + 4-Halobiphenyl | Pd(0) or Pd(II) precursor, phosphine ligand (e.g., t-BuXPhos), base, solvent (e.g., Toluene) | High functional group tolerance, broad scope. organic-chemistry.orgorganic-chemistry.org |

| Nickel | Methanesulfonamide + 4-Halobiphenyl | Ni(0) or Ni(II) precursor, ligand, photosensitizer (optional), light (optional) | Mild conditions, suitable for complex molecules. nih.govresearchgate.net |

An alternative to forming the S-N bond last is to first construct the sulfonamide on one of the aromatic rings and then build the biphenyl (B1667301) scaffold using a C-C cross-coupling reaction. The Suzuki-Miyaura cross-coupling is a preeminent method for this purpose. researchgate.net

This strategy could involve two primary routes:

Route A: Coupling of N-(4-iodophenyl)methanesulfonamide with phenylboronic acid.

Route B: Coupling of 4-(methanesulfonamido)phenylboronic acid with an aryl halide like bromobenzene.

These palladium-catalyzed reactions are highly efficient for creating the C-C bond in the biphenyl core and are tolerant of the existing sulfonamide functionality. researchgate.net This approach offers significant flexibility for creating a diverse library of substituted N-(phenylphenyl)methanesulfonamide derivatives by simply varying the boronic acid/ester or the aryl halide coupling partner.

Oxidative Sulfonamide Synthesis Methods

Oxidative methods provide a direct route to the formation of the S-N bond in sulfonamides, often starting from readily available sulfur compounds in a lower oxidation state. One prominent strategy is the electrochemical oxidative coupling of thiols and amines. This environmentally benign approach is driven by electricity and avoids the need for sacrificial chemical oxidants. nih.govsemanticscholar.orgacs.org In a typical setup, an electrochemical cell equipped with a carbon anode and a steel cathode can be used. nih.gov The reaction proceeds by the initial anodic oxidation of a thiol, such as methanethiol (B179389) (or its disulfide form to mitigate its volatility and odor), followed by the oxidation of the amine, in this case, 4-aminobiphenyl. semanticscholar.orgacs.org The resulting aminium radical cation then reacts with the disulfide to form the sulfonamide. nih.gov This process is often rapid, with some reactions reaching completion in minutes. nih.gov

Another significant oxidative approach is the electrochemical oxidative amination of sodium sulfinates. This method utilizes a simple undivided cell with a redox catalyst, such as ammonium (B1175870) iodide (NH4I), which also serves as the supporting electrolyte. researchgate.net This process is valued for its avoidance of corrosive reagents and external oxidants, representing an environmentally considerate pathway to sulfonamides. researchgate.net

The general scheme for the electrochemical oxidative coupling of a thiol and an amine can be summarized as follows:

| Reactant 1 | Reactant 2 | Key Conditions | Product |

| R-SH (Thiol) | R'-NH2 (Amine) | Electricity, Me4NBF4, CH3CN/HCl | R-SO2-NH-R' (Sulfonamide) |

Green Chemistry and Sustainable Synthetic Approaches for this compound Analogues

Green chemistry principles are increasingly being integrated into synthetic methodologies to reduce environmental impact. For the synthesis of this compound analogues, several sustainable approaches have been explored.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, significantly reducing reaction times and often improving yields. researchgate.netpsu.eduat.uanih.govnih.gov This technique can be applied to the synthesis of various sulfonamides, including those with biphenyl scaffolds. researchgate.net The reaction of a sulfonyl chloride with an amine, a common method for sulfonamide formation, can be efficiently carried out under microwave irradiation, often in the absence of a solvent or in a green solvent. nih.gov This method is noted for its energy efficiency and atom economy. nih.gov

The use of water as a solvent is another cornerstone of green synthesis. rsc.orgresearchgate.net Facile and environmentally benign methods for sulfonamide synthesis have been developed in aqueous media. rsc.org These methods often operate under dynamic pH control and can utilize equimolar amounts of the amine and arylsulfonyl chloride, eliminating the need for organic bases. The product can often be isolated by simple filtration after acidification, minimizing the use of organic solvents for extraction and purification. rsc.org

Below is a table summarizing key aspects of green synthetic approaches for sulfonamides:

| Green Chemistry Approach | Key Features | Advantages |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times | Energy efficient, high yields, potential for solvent-free reactions |

| Synthesis in Water | Use of an environmentally benign solvent | Reduced use of volatile organic compounds, simplified workup |

Reaction Condition Optimization for High-Yield this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing byproducts and reaction time. For the synthesis of this compound, which can be prepared through a Suzuki-Miyaura cross-coupling reaction to form the biphenyl moiety followed by sulfonamidation, several parameters can be optimized.

In the Suzuki-Miyaura coupling of a boronic acid with an aryl halide, the choice of catalyst, base, and solvent system is critical. researchgate.netresearchgate.netmdpi.comresearchgate.net Palladium catalysts, such as Pd(PPh3)4, are commonly used. mdpi.com The optimization process would involve screening different palladium sources and ligands to find the most efficient catalytic system. A variety of bases, including carbonates (e.g., K2CO3, Na2CO3) and phosphates (e.g., K3PO4), can be tested to determine their effect on the reaction yield. mdpi.comresearchgate.net The solvent system, which can range from aqueous mixtures to organic solvents like dioxane or toluene, also plays a significant role in the reaction's success. mdpi.com Temperature and reaction time are other key variables that need to be fine-tuned. researchgate.netmdpi.com

For the subsequent sulfonamidation step, where 4-aminobiphenyl is reacted with methanesulfonyl chloride, the optimization would focus on the base used to scavenge the HCl byproduct and the solvent. nih.govresearchgate.net Common bases include pyridine and triethylamine, and solvents can range from dichloromethane (B109758) to aqueous systems. nih.govresearchgate.net The stoichiometry of the reactants and the reaction temperature are also important factors to consider for achieving high yields.

The following table outlines a general approach to optimizing a Suzuki-Miyaura coupling reaction for the synthesis of a biphenyl precursor:

| Parameter | Variables to Test | Desired Outcome |

| Catalyst | Pd(OAc)2, PdCl2(PPh3)2, Pd(PPh3)4 | High catalytic activity and stability |

| Ligand | PPh3, P(t-Bu)3, Buchwald ligands | Increased yield and catalyst efficiency |

| Base | K2CO3, K3PO4, Cs2CO3, Et3N | Efficient activation of boronic acid |

| Solvent | Toluene, Dioxane, DMF, Water/Organic mixtures | Good solubility of reactants, high reaction rate |

| Temperature | Room temperature to reflux | Optimal balance between reaction rate and side reactions |

Synthetic Exploration of this compound Analogues and Hybrid Structures

The core structure of this compound offers multiple sites for modification, allowing for the synthesis of a diverse range of analogues and hybrid molecules with potentially unique properties.

Strategic Modifications on the Biphenyl Moiety of this compound

The biphenyl moiety can be readily modified by introducing various substituents on either of the phenyl rings. This is often achieved by using appropriately substituted starting materials in the synthetic sequence. For instance, in a Suzuki-Miyaura coupling approach, substituted phenylboronic acids or substituted aryl halides can be used to introduce functional groups such as hydroxyl, alkyl, or halo groups onto the biphenyl core. mdpi.comnih.gov The synthesis of N-(4'-hydroxybiphenyl-4-yl)methanesulfonamide, for example, would involve a coupling partner bearing a hydroxyl group. google.comnih.gov

The synthesis of N-([1,1'-biaryl]-4-yl)-based scaffolds has been achieved through Suzuki-Miyaura cross-coupling reactions of N-(4-bromophenyl) precursors with various boronic acids, yielding derivatives with diverse substitutions on the second phenyl ring. nih.gov

Functionalization of the Methanesulfonamide Group

The methanesulfonamide group can also be a target for modification. The methyl group can be replaced with other alkyl or aryl groups to generate a series of N-(4-phenylphenyl)alkanesulfonamides or N-(4-phenylphenyl)arenesulfonamides. This is typically accomplished by using the corresponding alkanesulfonyl chloride or arenesulfonyl chloride in the sulfonamidation step. For example, using ethanesulfonyl chloride would yield N-(4-phenylphenyl)ethanesulfonamide.

Furthermore, the sulfonamide nitrogen can be further functionalized. While N-alkylation or N-arylation of the sulfonamide can be challenging, certain methods have been developed for this purpose.

The exploration of these modifications has led to the synthesis of various hybrid molecules where the this compound scaffold is linked to other chemical entities. For example, pyrazole-containing hybrids have been synthesized by reacting a suitable precursor with hydrazine (B178648) or its derivatives. researchgate.netnih.govasianpubs.orgresearchgate.netresearchgate.net The synthesis of N-methyl-1-[4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)phenyl]methanesulfonamide demonstrates the creation of such a hybrid structure. researchgate.net These hybrid molecules combine the structural features of both moieties, which can lead to novel chemical and biological properties. researchgate.net

A summary of synthetic strategies for analogues is presented below:

| Modification Site | Synthetic Strategy | Example of Resulting Analogue |

| Biphenyl Moiety | Suzuki-Miyaura coupling with substituted precursors | N-(4'-hydroxybiphenyl-4-yl)methanesulfonamide |

| Methanesulfonamide Group | Use of different sulfonyl chlorides | N-(4-phenylphenyl)ethanesulfonamide |

| Hybrid Structures | Reaction with hydrazine derivatives | Pyrazole-N-(4-phenylphenyl)methanesulfonamide hybrids |

Advanced Structural Characterization and Spectroscopic Analysis of N 4 Phenylphenyl Methanesulfonamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy of N-(4-phenylphenyl)methanesulfonamide Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound derivatives, ¹H and ¹³C NMR are fundamental in mapping the proton and carbon frameworks, while advanced techniques can offer deeper insights into molecular connectivity and the specific nature of the sulfonamide linkage.

Proton (¹H) NMR Spectroscopic Analysis for Proton Environments

In the ¹H NMR spectrum of this compound, the proton signals are expected in distinct regions corresponding to the different chemical environments within the molecule. The aromatic protons of the biphenyl (B1667301) moiety typically resonate in the downfield region, generally between δ 7.0 and 8.0 ppm. The precise chemical shifts and coupling patterns depend on the substitution on the phenyl rings. The protons on the phenyl ring attached to the nitrogen atom will show different chemical shifts compared to the protons on the terminal phenyl ring due to the electronic influence of the methanesulfonamide (B31651) group.

The single proton attached to the nitrogen atom of the sulfonamide group (N-H) is expected to appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature. This signal is often observed in the range of δ 9-11 ppm. The methyl group protons of the methanesulfonamide moiety (CH₃) will give rise to a sharp singlet in the upfield region, typically around δ 2.9-3.1 ppm.

Table 1: Representative ¹H NMR Chemical Shifts for Protons in Compounds Structurally Related to this compound.

| Compound | Aromatic Protons (ppm) | N-H Proton (ppm) | CH₃ Proton (ppm) | Solvent |

|---|---|---|---|---|

| N-p-Tolylmethanesulfonamide | 7.15 (s, 4H) | 7.00 (s, 1H) | 2.98 (s, 3H) | CDCl₃ |

| N-(4-Methoxyphenyl)methanesulfonamide | 7.22 (d, 2H), 6.88 (d, 2H) | 6.93 (br, 1H) | 2.96 (s, 3H) | CDCl₃ |

| N-(4-Chlorophenyl)methanesulfonamide | 7.32 (d, 2H), 7.18 (d, 2H) | 6.88 (br, 1H) | 3.01 (s, 3H) | CDCl₃ |

This table is generated based on data from similar compounds to illustrate expected chemical shift ranges.

Carbon (¹³C) NMR Spectroscopic Analysis for Carbon Skeleton

The ¹³C NMR spectrum provides a map of the carbon skeleton of this compound. The carbon atoms of the biphenyl rings are expected to resonate in the aromatic region, typically between δ 110 and 150 ppm. The chemical shifts of the individual aromatic carbons will be influenced by their position relative to the sulfonamide group and the other phenyl ring. The carbon atom directly attached to the nitrogen (C-N) and the carbon atom forming the bridge between the two phenyl rings (C-C) will have distinct chemical shifts.

Table 2: Representative ¹³C NMR Chemical Shifts for Carbons in Compounds Structurally Related to this compound.

| Compound | Aromatic Carbons (ppm) | CH₃ Carbon (ppm) | Solvent |

|---|---|---|---|

| N-p-Tolylmethanesulfonamide | 135.6, 134.0, 130.2, 121.6 | 38.9 | CDCl₃ |

| N-(4-Methoxyphenyl)methanesulfonamide | 158.0, 129.2, 124.7, 114.8 | 38.7 | CDCl₃ |

| N-(4-Chlorophenyl)methanesulfonamide | 135.2, 131.1, 129.8, 122.2 | 39.5 | CDCl₃ |

This table is generated based on data from similar compounds to illustrate expected chemical shift ranges.

Advanced NMR Techniques (e.g., ¹⁵N NMR, 2D NMR) for Elucidating Sulfonamide Linkage and Connectivity

While ¹H and ¹³C NMR are fundamental, advanced NMR techniques can provide more detailed structural information. ¹⁵N NMR spectroscopy, although less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, can directly probe the nitrogen environment of the sulfonamide linkage. The chemical shift of the nitrogen atom would be characteristic of a sulfonamide and could be used to study electronic effects within the molecule.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning proton and carbon signals and establishing connectivity within the molecule. A COSY spectrum would reveal proton-proton coupling networks within the aromatic rings. HSQC would correlate directly bonded proton and carbon atoms, while HMBC would show correlations between protons and carbons separated by two or three bonds, which is particularly useful for confirming the connection between the biphenyl moiety and the methanesulfonyl group through the nitrogen atom.

Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum is expected to show distinct absorption bands corresponding to the N-H, S=O, S-N, and aromatic C-H and C=C bonds.

The N-H stretching vibration of the sulfonamide group typically appears as a sharp to moderately broad band in the region of 3300-3200 cm⁻¹. The exact position can be influenced by hydrogen bonding. The most characteristic and intense absorptions in the IR spectrum of a sulfonamide are due to the asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group. The asymmetric stretch is typically observed in the range of 1350-1315 cm⁻¹, while the symmetric stretch appears in the 1160-1140 cm⁻¹ region. znaturforsch.com The S-N stretching vibration is generally found in the 930-830 cm⁻¹ range. znaturforsch.com

The aromatic nature of the biphenyl group will be evident from C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region.

Table 3: Characteristic Infrared Absorption Frequencies for Functional Groups in N-(Substituted Phenyl)-methanesulfonamides.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3298 – 3232 researchgate.net |

| SO₂ | Asymmetric Stretching | 1331 – 1317 researchgate.net |

| SO₂ | Symmetric Stretching | 1157 – 1139 researchgate.net |

| S-N | Stretching | 926 – 833 researchgate.net |

| Aromatic C=C | Stretching | 1605-1470 |

| Aromatic C-H | Stretching | > 3000 |

This table is generated based on reported data for a series of N-(substituted phenyl)-methanesulfonamides. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound, the mass spectrum would provide the mass of the molecular ion (M⁺), which should correspond to the calculated molecular weight of the compound.

The fragmentation of sulfonamides under mass spectrometric conditions often follows characteristic pathways. A common fragmentation pathway for N-aryl sulfonamides is the cleavage of the S-N bond. For this compound, this could lead to the formation of a biphenylamino cation or a methanesulfonyl radical, or vice versa depending on the ionization method.

Another frequently observed fragmentation is the loss of sulfur dioxide (SO₂), which has a mass of 64 Da. This would result in a significant fragment ion at [M-64]⁺. Further fragmentation of the biphenyl moiety would also be expected, leading to smaller aromatic cations. The analysis of these fragmentation patterns is crucial for confirming the proposed structure. Recent studies on biphenyl sulfonamide derivatives have shown that the molecular ion peak (M+) is typically observed in their electron ionization mass spectra (EIMS). ijcce.ac.ir

Table 4: Expected Key Fragmentation Pathways for this compound.

| Process | Lost Fragment | Expected m/z of Fragment Ion |

|---|---|---|

| Molecular Ion | - | [M]⁺ |

| SO₂ Elimination | SO₂ | [M-64]⁺ |

| S-N Bond Cleavage | CH₃SO₂• | [C₁₂H₁₀N]⁺ |

| S-N Bond Cleavage | C₁₂H₁₀N• | [CH₃SO₂]⁺ |

| Phenyl Ring Loss | C₆H₅• | [M-77]⁺ |

This table represents a hypothetical fragmentation pattern based on the known behavior of sulfonamides and biphenyl compounds in mass spectrometry.

X-ray Crystallography for Three-Dimensional Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide a wealth of information, including bond lengths, bond angles, and torsion angles, which together define the molecule's conformation.

The crystal structure would reveal the geometry around the sulfur atom, which is expected to be tetrahedral, and the planarity of the phenyl rings. The dihedral angle between the two phenyl rings of the biphenyl moiety is a key conformational feature that would be precisely determined.

Table 5: Typical Crystallographic Parameters and Interactions Observed in Related N-(aryl)arylsulfonamides.

| Parameter/Interaction | Observation in Related Structures |

|---|---|

| Crystal System | Monoclinic, Orthorhombic |

| Dominant Intermolecular Interaction | N-H···O hydrogen bonds forming chains or dimers nih.gov |

| Other Significant Interactions | C-H···π interactions, π-π stacking |

| Dihedral Angle between Aromatic Rings | Varies depending on substitution and packing forces |

This table is based on crystallographic studies of similar sulfonamide compounds and indicates the type of information that would be obtained from an X-ray crystal structure analysis of this compound.

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a pivotal analytical technique for elucidating the electronic structure of molecules. In the context of this compound and its derivatives, UV-Vis spectroscopy provides critical insights into the nature of their chromophoric systems, which are primarily centered around the biphenyl moiety. The absorption of ultraviolet and visible light by these molecules promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur (λmax) and their intensities (molar absorptivity, ε) are directly related to the energy of these electronic transitions and are highly sensitive to the molecular structure and the solvent environment.

The principal chromophore in this compound is the biphenyl group. The electronic spectrum of biphenyl itself is characterized by a strong absorption band around 250 nm. This absorption is attributed to a π → π* transition, where an electron is excited from a π bonding orbital to a π* antibonding orbital within the conjugated system of the two phenyl rings. The presence of the methanesulfonamide group (-SO2NHCH3) on one of the phenyl rings can influence the electronic properties of this chromophore.

While specific experimental UV-Vis spectral data for this compound is not extensively documented in publicly available literature, analysis of closely related structures allows for a predictive understanding of its spectroscopic behavior. For instance, studies on various N-aryl sulfonamides reveal characteristic absorption bands associated with the aromatic rings. The electronic transitions are typically categorized as E-bands (ethylenic) and B-bands (benzenoid), which arise from π → π* transitions within the phenyl rings.

In a related compound, 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide, which also contains a biphenyl core, a strong absorption maximum (λmax) is observed at 260 nm in methanol, with a high molar absorptivity (ε) of 60,800 M⁻¹cm⁻¹. mdpi.com This provides a reasonable estimate for the expected absorption of the biphenyl chromophore in this compound. The introduction of substituents on the biphenyl rings or modifications to the sulfonamide group would be expected to cause shifts in the absorption maxima and changes in molar absorptivity. These shifts, known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths), can provide valuable information about the electronic effects of the substituents.

The solvent in which the analysis is performed can also significantly impact the UV-Vis spectrum. Polar solvents can interact with the ground and excited states of the molecule to different extents, leading to shifts in the absorption bands. Therefore, a comprehensive chromophore analysis would involve recording the spectra in a range of solvents with varying polarities.

A hypothetical data table for this compound and its potential derivatives is presented below to illustrate the type of data that would be central to a detailed chromophore analysis.

Interactive Data Table: UV-Vis Absorption Data for Hypothetical this compound Derivatives

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type |

| This compound | Methanol | ~260 | Not Available | π → π |

| N-(4'-nitro-4-phenylphenyl)methanesulfonamide | Methanol | >260 | Not Available | π → π |

| N-(4'-amino-4-phenylphenyl)methanesulfonamide | Methanol | >260 | Not Available | π → π |

| N-(4-phenylphenyl)ethanesulfonamide | Methanol | ~260 | Not Available | π → π |

Detailed research findings would further involve the correlation of these spectral data with computational studies, such as Time-Dependent Density Functional Theory (TD-DFT), to model the electronic transitions and corroborate the experimental findings. Such a combined approach allows for a thorough understanding of the structure-property relationships governing the electronic absorption characteristics of these compounds.

Theoretical and Computational Investigations of N 4 Phenylphenyl Methanesulfonamide

Quantum Chemical Studies of N-(4-phenylphenyl)methanesulfonamide

Quantum chemical studies are foundational to understanding the electronic nature of this compound. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and other related properties.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic properties of molecules. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance of accuracy and computational efficiency. For sulfonamides, DFT calculations, commonly employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine optimized molecular geometry, electronic structure, and to predict spectroscopic outcomes. nih.gov

Electronic Structure: Key insights from DFT include the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. The distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack.

Molecular Geometry: DFT is used to find the lowest energy conformation of the molecule by optimizing bond lengths, bond angles, and dihedral angles. These optimized geometries provide a theoretical baseline that can be compared with experimental data from techniques like X-ray crystallography. For sulfonamides, key parameters include the S-N bond length and the geometry around the sulfur atom. nih.gov

Spectroscopic Properties: Theoretical vibrational spectra (FT-IR and FT-Raman) can be calculated from the second derivatives of the energy with respect to atomic positions. nih.gov These calculated frequencies, after appropriate scaling, often show excellent agreement with experimental spectra, aiding in the assignment of vibrational modes. nih.gov Similarly, Time-Dependent DFT (TD-DFT) can predict electronic absorption spectra (UV-Vis), providing information on excitation energies and oscillator strengths. nih.gov

| Parameter | Description | Typical Application |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability |

| Optimized Bond Lengths (Å) | Calculated equilibrium distances between atomic nuclei | Structural analysis, pKa prediction nih.gov |

| Optimized Bond Angles (°) | Calculated angles between adjacent bonds | Detailed molecular structure confirmation |

| Vibrational Frequencies (cm⁻¹) | Predicted frequencies of molecular vibrations | Interpretation of experimental IR and Raman spectra nih.gov |

| Excitation Wavelength (nm) | Predicted wavelength for electronic transitions | Interpretation of experimental UV-Vis spectra nih.gov |

While DFT is widely used, other quantum mechanical methods also offer valuable insights.

Ab Initio Methods: These methods, such as Hartree-Fock (HF), calculate all molecular integrals from first principles, without using empirical parameters. nih.gov Though computationally more demanding than DFT for a given level of accuracy, they provide a systematic way to approach the exact solution of the Schrödinger equation. Ab initio methods are often used as a benchmark for other computational techniques and are particularly useful for studying fundamental electronic properties and reaction mechanisms. nih.gov

Semi-Empirical Approaches: Methods like AM1 and PM3 simplify calculations by using parameters derived from experimental data for some of the more complex integrals. This parameterization makes them significantly faster than DFT or ab initio methods, allowing for the study of much larger molecular systems. However, their accuracy is dependent on the quality of the parameterization for the specific class of molecules under investigation. They are often employed for preliminary conformational searches and for modeling large biochemical systems where higher-level methods would be computationally prohibitive.

The biological and chemical activity of a molecule is often dictated by its three-dimensional shape or conformation. This compound has several rotatable bonds, primarily the C-C bond between the two phenyl rings and the S-N bond of the sulfonamide linkage, which allow it to adopt various conformations.

Conformational analysis involves mapping the energy of the molecule as a function of the torsion angles around these rotatable bonds. The resulting plot is known as a Potential Energy Surface (PES). wikipedia.orgyoutube.com By identifying the minima on this surface, the most stable, low-energy conformations can be determined. The energy barriers between these minima, which correspond to transition states on the PES, dictate the flexibility of the molecule and the rate of interconversion between conformers. wikipedia.orgyoutube.com For biaryl systems, the planarity or twist between the two aromatic rings is a critical conformational feature that can be computationally explored to understand its influence on molecular interactions. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical methods typically focus on static, single-molecule properties (often in the gas phase), Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule and its interactions with its environment. rsc.orgrsc.org

MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. A "force field" is used to define the potential energy of the system, which includes terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions like van der Waals forces and electrostatic interactions.

For this compound, MD simulations can be used to:

Analyze Dynamic Behavior: Study the flexibility of the molecule by observing the fluctuations in bond lengths, angles, and dihedral angles over time.

Investigate Solvent Effects: Simulate the molecule in a box of explicit solvent molecules (e.g., water, methanol) to understand how the solvent organizes around the solute. rsc.org This can reveal the formation of solvation shells and specific interactions, such as hydrogen bonding between the sulfonamide group and polar solvent molecules. This provides a more realistic model of the molecule's behavior in solution compared to gas-phase calculations or implicit solvent models.

Prediction of Physicochemical Parameters via Computational Methods

Computational methods are increasingly used to predict key physicochemical properties, which are crucial for understanding a compound's behavior in various environments. escholarship.orgresearchgate.net Properties like solubility, partition coefficients (logP), and acidity constants (pKa) can be estimated using Quantitative Structure-Property Relationship (QSPR) models or more fundamental quantum chemical calculations. researchgate.net

The acidity of the sulfonamide proton is a defining characteristic of this functional group. Computational chemistry provides a powerful tool for predicting the aqueous pKa value. One highly effective method establishes a linear correlation between quantum chemically calculated equilibrium bond lengths within the sulfonamide group and the experimental aqueous pKa. nih.govrsc.org

This approach is based on the principle that the ease of deprotonation (acidity) is reflected in the ground-state geometry of the molecule. Specifically, for a series of related sulfonamides, a strong linear relationship has been demonstrated between the calculated S-N bond length and the pKa. chemrxiv.orgchemrxiv.org

The process involves:

Geometry Optimization: The structure of the neutral sulfonamide is optimized using DFT, typically with an implicit solvent model like the Conductor-like Polarizable Continuum Model (CPCM) to simulate aqueous conditions.

Bond Length Measurement: The equilibrium bond length of the S-N bond is measured from the optimized structure.

pKa Prediction: The calculated bond length is then used in a pre-established linear equation (e.g., pKa = m * r(S-N) + c) to predict the aqueous pKa. chemrxiv.org

This method has proven to be highly accurate for various classes of sulfonamides and can be instrumental in correcting erroneous experimental values and reliably predicting the acidity of new compounds. nih.gov

In Silico Screening and Virtual Ligand Design for this compound Analogues

Computational methodologies, including in silico screening and virtual ligand design, have been instrumental in the exploration and identification of novel analogues of this compound with specific biological activities. A notable example of this approach is the successful identification of N-phenyl-2-(N-phenylphenylsulfonamido)acetamides as a new class of Retinoic acid receptor-related orphan receptor γ (RORγ) inverse agonists. RORγ is a significant therapeutic target for Th17-mediated autoimmune diseases. nih.gov

The process commenced with a dual approach of structure-based and ligand-based virtual screening aimed at the ligand-binding domain of RORγ. nih.gov This comprehensive screening strategy facilitated the identification of a hit compound, designated as C11, from a pool of commercially available compounds. nih.gov The initial biological evaluation of C11 revealed its activity in the micromolar range, confirming its potential as a promising starting point for further development. Specifically, C11 demonstrated an IC50 value of 62.58 μM in an AlphaScreen assay and 4.54 μM in a cell-based reporter gene assay. nih.gov

Following the identification of this initial hit, structure-guided optimization was employed to enhance the inhibitory potency of the compound. This iterative process of refining the molecular structure based on its interaction with the target protein led to the design and synthesis of a series of analogues. Among these, compound 39 emerged as a significantly more potent RORγ inverse agonist. nih.gov The RORγ antagonism of compound 39 was found to be approximately 7-fold higher than that of the initial hit compound, C11, with a measured IC50 value of 630 nM. nih.gov

This successful application of in silico screening and virtual ligand design underscores the power of computational chemistry in accelerating the discovery of novel bioactive molecules. The detailed findings from this research provide a valuable foundation for the further development of potent and selective RORγ inverse agonists based on the this compound scaffold for the potential treatment of autoimmune diseases. nih.gov

Table 1: In Vitro Activity of this compound Analogues against RORγ

| Compound ID | AlphaScreen Assay IC50 (μM) | Cell-Based Reporter Gene Assay IC50 (μM) |

| C11 | 62.58 | 4.54 |

| 39 | Not Reported | 0.63 |

Structure Activity Relationships Sar and Mechanistic Insights for N 4 Phenylphenyl Methanesulfonamide

General Principles of Sulfonamide Structure-Activity Relationships

The biological activity of sulfonamide-based compounds is intrinsically linked to their core chemical structure. Variations in this structure, particularly substitutions on the aromatic ring and the sulfonamide nitrogen, can dramatically alter their therapeutic efficacy and spectrum of activity.

The sulfonamide functional group (-SO₂NH-) is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents. acs.org This group is a key structural feature responsible for a diverse range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and diuretic effects. nih.gov The sulfonamide moiety is a versatile pharmacophore due to its ability to form strong hydrogen bonds and chelate metal ions, which is critical for interacting with biological targets like enzymes. nih.gov For instance, in their well-known antibacterial role, sulfonamides act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is essential for folic acid synthesis in bacteria. acs.org

The sulfonamide group's chemical properties, such as its acidity (pKa ≈ 10.4), are pivotal. nih.gov The strongly electron-withdrawing nature of the adjacent sulfonyl group imparts a partial positive charge on the nitrogen atom, making the attached hydrogen acidic. nih.gov This acidity and the group's stereoelectronic profile allow it to act as an isostere of a carboxylic acid group, enabling it to mimic natural substrates and bind to enzyme active sites. acs.org Furthermore, N-substituted or N,N-disubstituted sulfonamides are generally metabolically stable, resisting degradation by common metabolic enzymes, which enhances their bioavailability and duration of action. acs.org

The nature and position of substituents on the aromatic ring of sulfonamide-containing molecules are critical determinants of their biological efficacy. For antibacterial sulfonamides derived from sulfanilamide, a free para-amino (-NH₂) group is essential for activity, as it mimics the natural substrate, p-aminobenzoic acid (PABA). researchgate.netresearchgate.net Any substitution on this amino group, unless it can be converted back to a free amino group in the body, typically results in a loss of activity. researchgate.net

In the broader class of sulfonamides, substitutions on the aromatic ring can fine-tune the molecule's physicochemical properties, such as lipophilicity and electronic character, which in turn affects its absorption, distribution, and target-binding affinity. researchgate.netnih.gov Increasing lipid solubility can enhance pharmacokinetic properties and antibacterial activity. researchgate.net For example, the introduction of electron-withdrawing groups, such as a nitro group, has been shown to increase the antibacterial activity of some sulfonamides. The arrangement of substituents is also crucial; for sulfanilamides, the amino and sulfonyl groups must be in the 1,4-position for optimal activity, as 1,2 and 1,3 isomers are less active. researchgate.net The biphenyl (B1667301) scaffold, as seen in N-(4-phenylphenyl)methanesulfonamide, provides a large aromatic system that can engage in π–π stacking and other non-covalent interactions within a biological target's active site, potentially enhancing binding affinity. nih.gov

Computational Approaches to this compound SAR

Computational chemistry provides powerful tools to investigate the SAR of complex molecules like this compound, offering insights that can guide the design of more potent and selective analogues.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the structural or physicochemical properties of a series of compounds with their biological activity. nih.gov For sulfonamide derivatives, QSAR models have been developed to understand the mechanisms leading to a specific biological response. nih.gov These models use calculated physicochemical descriptors (e.g., lipophilicity, electronic properties) to predict the activity of new compounds. nih.gov

Table 1: Hypothetical Descriptors for a QSAR Study of this compound Derivatives

| Derivative | Substituent (R) | LogP (Lipophilicity) | Electronic Effect (Hammett Constant) | Predicted Activity (e.g., IC₅₀) |

| 1 | H | 4.1 | 0.00 | Baseline |

| 2 | 4'-Cl | 4.8 | +0.23 | Increased |

| 3 | 4'-CH₃ | 4.6 | -0.17 | Decreased |

| 4 | 4'-OCH₃ | 4.0 | -0.27 | Variable |

| 5 | 4'-NO₂ | 4.0 | +0.78 | Increased |

This table is illustrative and based on general QSAR principles.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model can be generated based on the structure of known active ligands (ligand-based) or the structure of the biological target (structure-based). nih.gov This model then serves as a 3D query to screen virtual libraries for new compounds with potential activity. nih.gov

For this compound analogues, a pharmacophore model would likely include features such as hydrogen bond donors and acceptors (from the sulfonamide group), aromatic rings (from the biphenyl scaffold), and potentially hydrophobic centers. nih.gov By mapping the features of a series of active and inactive analogues, a common features hypothesis can be generated. This approach helps medicinal chemists understand the "essence" of the structural requirements for activity. nih.gov For example, a pharmacophore model for a series of sulfonamide-based enzyme inhibitors might consist of two aromatic rings and one hydrogen bond acceptor, defining the spatial relationship required for binding to the enzyme's active site. researchgate.net The incorporation of exclusion volumes into the model can also account for steric constraints within the binding pocket, refining the search for viable drug candidates. nih.gov

Mechanistic Studies of this compound Analogues at the Molecular and Enzymatic Levels

Mechanistic studies aim to elucidate how a compound exerts its biological effect at the most fundamental level. For analogues of this compound, this involves identifying their molecular targets and characterizing the binding interactions that lead to a biological response.

Research on biphenyl sulfonamides, a class to which this compound belongs, has identified several potential enzyme targets. Molecular docking studies, a key computational tool in mechanistic research, have been used to predict the binding modes of these compounds with enzymes like dihydropteroate synthase (DHPS), human carbonic anhydrase II (hCA II), and β-N-acetyl-d-hexosaminidase (OfHex1). acs.org

For instance, a study on newly synthesized biphenyl sulfonamide derivatives investigated their potential as inhibitors of DHPS and hCA II. Molecular docking simulations predicted the binding mechanisms and identified potential inhibitors for treating bacterial infections and glaucoma, respectively. In another study, structure-based virtual screening identified biphenyl-sulfonamides as potent, competitive inhibitors of OfHex1, an enzyme involved in insect chitin catabolism, highlighting their potential as novel insecticides. acs.org

X-ray crystallography has provided definitive insights into the molecular interactions of some biphenyl sulfonamides. One study solved the crystal structure of a potent inhibitor, compound 20 (a 1,1'-biphenyl-4-sulfonamide derivative), in a complex with human carbonic anhydrase isoforms. acs.org This revealed the precise molecular determinants responsible for its high affinity and selectivity, showing how the sulfonamide group coordinates with the zinc ion in the active site and how the biphenyl tail interacts with hydrophobic residues. acs.org Such studies confirm that the biological activity of these compounds is driven by their specific binding geometry within the enzyme's active site.

Table 2: Enzyme Inhibition Data for Selected Biphenyl Sulfonamide Analogues

| Compound Class | Target Enzyme | Inhibition Constant (Kᵢ or IC₅₀) | Mechanism of Action |

| 1,1'-Biphenyl-4-sulfonamides | Carbonic Anhydrase XIV (hCA XIV) | 0.26 nM (for compound 20 ) acs.org | Competitive Inhibition; Zinc-binding acs.org |

| Biphenyl-sulfonamides | β-N-acetyl-d-hexosaminidase (OfHex1) | Kᵢ = 3.72 µM (for compound 10u ) acs.org | Competitive Inhibition acs.org |

| N-phenylsulfonamide derivatives | Butyrylcholinesterase (BChE) | Kᵢ = 24.4 nM (for compound 8 ) nih.gov | Cholinesterase Inhibition nih.gov |

| Biphenyl sulfonamide derivatives | Dihydropteroate synthase (DHPS) | MIC = 20 µ g/disc (for compound 4 ) | Competitive Inhibition |

Enzyme Inhibition and Modulatory Activities

The inhibitory potential of this compound and its derivatives extends across a diverse range of enzymes, playing crucial roles in various physiological and pathological processes. The nature of this inhibition, whether through direct competition with the natural substrate or through allosteric modulation, is a key area of investigation for understanding its therapeutic potential.

Competitive Antagonism and Allosteric Modulation by this compound Derivatives

The structural scaffold of this compound lends itself to interactions with the active sites or allosteric sites of several key enzymes.

Dihydropteroate Synthetase (DHPS): Sulfonamides are a well-established class of competitive inhibitors for DHPS, an essential enzyme in the folate synthesis pathway of bacteria. researchgate.net They act as structural mimics of the natural substrate, para-aminobenzoic acid (PABA). While direct studies on this compound are limited, related sulfonamides like dapsone and sulfadiazine have been shown to be competitive inhibitors of DHPS from Escherichia coli. nih.gov The biphenyl group of this compound would significantly alter the steric and electronic properties compared to simpler sulfonamides, suggesting a potentially different binding mode and inhibitory potency.

Carbonic Anhydrase (CA): Sulfonamides are classical inhibitors of carbonic anhydrases. Their mechanism typically involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site. While specific inhibitory data for this compound against various CA isoforms is not readily available, the general structure-activity relationship for sulfonamide inhibitors of CA is well-documented. nih.gov The nature of the R-group attached to the sulfonamide moiety significantly influences the inhibitory potency and isoform selectivity.

Cyclooxygenase-2 (COX-2): Certain diarylheterocyclic compounds containing a sulfonamide or methanesulfonamide (B31651) group are known to be selective COX-2 inhibitors. researchgate.net The methanesulfonylphenyl moiety is a key pharmacophore for potent and selective COX-2 inhibitory activity. researchgate.net While direct evidence for this compound is scarce, its structural similarity to known COX-2 inhibitors suggests it may interact with the secondary pocket of the COX-2 active site.

Kynurenine 3-hydroxylase (Kynurenine 3-monooxygenase, KMO): This enzyme represents a key target in the kynurenine pathway, which is implicated in neurodegenerative diseases. mdpi.com Notably, derivatives of N-(4-phenylthiazol-2-yl)benzenesulfonamide have been developed as potent KMO inhibitors. mdpi.commdpi.com The sulfonamide group in these compounds often replaces a carboxylic acid moiety to improve properties like blood-brain barrier permeability. mdpi.com The phenylphenyl group in this compound could potentially occupy hydrophobic pockets within the KMO active site.

M1 Metalloaminopeptidase: This class of enzymes is involved in various physiological processes, and their inhibitors have therapeutic potential. While specific studies on this compound are lacking, the development of inhibitors for metallo-aminopeptidases often involves moieties capable of coordinating with the active site metal ion. The sulfonamide group could potentially play such a role.

Mcl-1: Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic protein and a validated cancer target. biorxiv.org The discovery of small molecule inhibitors of Mcl-1 is an active area of research. While direct inhibition by this compound has not been reported, the structure of some Mcl-1 inhibitors incorporates sulfonamide groups. biorxiv.org These inhibitors typically bind to the hydrophobic groove of Mcl-1.

Kinetic Characterization of Enzyme-Inhibitor Interactions

A thorough understanding of the inhibitory mechanism requires detailed kinetic analysis. This involves determining key parameters such as the inhibition constant (Kᵢ) and the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).

For sulfonamide inhibitors of DHPS, kinetic studies have confirmed a competitive mode of inhibition with respect to PABA. nih.gov In the case of COX-2, inhibitors can exhibit different kinetic profiles, including rapid, reversible inhibition and time-dependent, irreversible inhibition. ebi.ac.uk The kinetic characterization of this compound against the aforementioned enzymes would be crucial to elucidate its precise mechanism of action and to compare its potency with existing inhibitors. The table below summarizes the inhibitory mechanisms for related sulfonamide compounds against the target enzymes, highlighting the need for specific kinetic data for this compound.

| Enzyme | General Inhibition Mechanism of Sulfonamides | Kinetic Data for this compound |

|---|---|---|

| Dihydropteroate Synthetase (DHPS) | Competitive inhibition with respect to PABA | Data not available |

| Carbonic Anhydrase (CA) | Inhibition via coordination to active site zinc ion | Data not available |

| Cyclooxygenase-2 (COX-2) | Competitive or time-dependent inhibition | Data not available |

| Kynurenine 3-hydroxylase (KMO) | Inhibition of substrate binding | Data not available |

| M1 Metalloaminopeptidase | Potential coordination with active site metal ion | Data not available |

| Mcl-1 | Binding to the hydrophobic groove | Data not available |

Molecular Recognition and Protein-Ligand Binding Analysis

Computational methods, particularly molecular docking and molecular dynamics simulations, are invaluable tools for visualizing and understanding the interactions between a ligand like this compound and its biological targets at the atomic level.

Advanced Molecular Docking Simulations for this compound and Biological Targets

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the key interactions driving complex formation. For sulfonamide derivatives, docking studies have been instrumental in understanding their binding to various enzymes.

For instance, docking of sulfonamides into the active site of DHPS has illustrated how they mimic the binding of PABA. In the case of COX-2, docking studies have shown that the sulfonamide or methanesulfonamide moiety of selective inhibitors typically binds to a secondary pocket within the active site, contributing to their selectivity over COX-1. researchgate.net Molecular docking of this compound into the active sites of the target enzymes would be necessary to predict its binding mode and to rationalize potential inhibitory activity.

Elucidation of Specific Binding Modes, Hydrogen Bonding Networks, and Hydrophobic Interactions

The stability of a protein-ligand complex is governed by a combination of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Hydrogen Bonding: The sulfonamide group of this compound contains both hydrogen bond donors (the NH group) and acceptors (the oxygen atoms), which can form crucial hydrogen bonds with amino acid residues in the active site of a target enzyme. For example, in COX-2, the sulfonamide moiety of inhibitors often forms hydrogen bonds with residues such as His90 and Arg513.

Hydrophobic Interactions: The biphenyl group of this compound is a large, hydrophobic moiety that can engage in significant hydrophobic and π-π stacking interactions with nonpolar amino acid residues in the binding pocket. These interactions are often a major driving force for ligand binding and can contribute significantly to the binding affinity.

Computational Analysis of Conformational Changes and Induced Fit Mechanisms

The binding of a ligand to a protein is not always a simple "lock-and-key" event. Often, both the ligand and the protein undergo conformational changes to achieve the most stable binding pose, a phenomenon known as "induced fit". nih.govresearchgate.net Computational methods such as induced fit docking (IFD) and molecular dynamics (MD) simulations can be used to model these dynamic processes.

For flexible enzymes, accounting for induced fit is crucial for accurately predicting the binding mode of a ligand. For example, the binding of different inhibitors to COX-2 can induce distinct conformational changes in the active site. Computational analysis of the binding of this compound to its potential targets would need to consider the possibility of induced fit to provide a more accurate and dynamic picture of the molecular recognition process.

The table below summarizes the key molecular interactions and computational considerations for this compound with its potential biological targets.

| Biological Target | Potential Key Interactions | Computational Analysis Considerations |

|---|---|---|

| Dihydropteroate Synthetase (DHPS) | Hydrogen bonding of sulfonamide group, hydrophobic interactions of biphenyl ring. | Competitive docking against PABA binding site. |

| Carbonic Anhydrase (CA) | Coordination of sulfonamide to zinc, hydrogen bonding, and hydrophobic interactions. | Docking into the active site, considering the role of the zinc ion. |

| Cyclooxygenase-2 (COX-2) | Hydrogen bonding in the secondary pocket, hydrophobic interactions of the biphenyl group. | Docking into the COX-2 active site, comparing with COX-1 for selectivity. |

| Kynurenine 3-hydroxylase (KMO) | Hydrophobic interactions within the active site, potential hydrogen bonding. | Docking into the substrate-binding pocket. |

| M1 Metalloaminopeptidase | Potential coordination of sulfonamide to the metal ion, hydrophobic interactions. | Docking studies focused on the metallo-active site. |

| Mcl-1 | Extensive hydrophobic and π-π stacking interactions within the BH3 binding groove. | Docking into the hydrophobic groove, analysis of surface complementarity. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for N-(4-phenylphenyl)methanesulfonamide to ensure high yield and purity?

- Methodological Answer :

- Key Steps :

Sulfonylation : React methanesulfonyl chloride with 4-phenylaniline under basic conditions (e.g., pyridine) to form the sulfonamide bond.

Purification : Use recrystallization or column chromatography to isolate the product.

- Critical Parameters :

- Temperature: Maintain 0–5°C during sulfonylation to minimize side reactions.

- Solvent: Dichloromethane or THF for solubility.

- Monitoring: Track reaction progress via TLC or HPLC (retention time ~8–10 min under reverse-phase conditions) .

- Yield Optimization :

- Adjust stoichiometry (1.2:1 molar ratio of methanesulfonyl chloride to amine).

- Use inert atmosphere (N₂/Ar) to prevent oxidation.

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and methylene groups (δ 3.1–3.5 ppm).

- ¹³C NMR : Confirm sulfonamide carbonyl (δ ~110–120 ppm) and phenyl carbons.

- High-Performance Liquid Chromatography (HPLC) :

- Column: C18 reverse-phase, mobile phase: acetonitrile/water (70:30).

- Infrared Spectroscopy (IR) :

- Detect sulfonamide S=O stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX software resolve the crystal structure of this compound?

- Methodological Answer :

- Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Structure Solution :

SHELXT : Phase determination via dual-space methods.

SHELXL : Refinement with anisotropic displacement parameters.

- Validation :

- Check hydrogen bonding (N–H···O, ~2.8–3.0 Å) and π-π stacking distances (~3.5 Å) between phenyl rings.

- Compare bond lengths (C–S: ~1.76 Å; S–N: ~1.63 Å) to literature values .

Q. What experimental and computational approaches address contradictions in spectroscopic data for sulfonamide derivatives?

- Methodological Answer :

- Experimental :

- Isotopic Labeling : Use deuterated analogs to distinguish overlapping NMR signals.

- 2D NMR (COSY, HSQC) : Resolve complex coupling patterns in aromatic regions.

- Computational :

- Density Functional Theory (DFT) : Predict NMR chemical shifts (B3LYP/6-311+G(d,p)) and compare with experimental data.

- Molecular Dynamics : Simulate conformational flexibility affecting IR bands .

Q. How can reaction kinetics and mechanistic studies elucidate the biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays :

Fluorescence Quenching : Monitor binding to target enzymes (e.g., viral proteases) via Förster resonance energy transfer (FRET).

IC₅₀ Determination : Use dose-response curves (log[inhibitor] vs. normalized activity).

- Mechanistic Probes :

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS).

- Site-Directed Mutagenesis : Identify critical residues in enzyme active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.